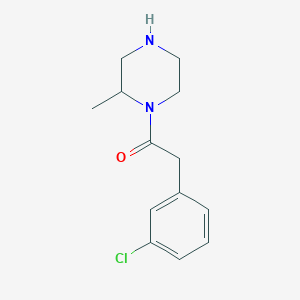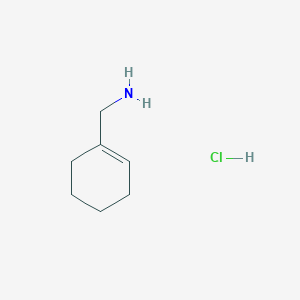
(1-Cyclohexen-1-ylmethyl)amine hydrochloride
Vue d'ensemble
Description
“(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 32917-19-4 . It has a molecular weight of 111.19 and its IUPAC name is 1-cyclohexen-1-ylmethanamine .
Molecular Structure Analysis
The molecular structure of “(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is represented by the InChI code: 1S/C7H13N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6,8H2 . This indicates that the molecule consists of a cyclohexene ring with a methylamine group attached .Physical And Chemical Properties Analysis
“(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is a solid at room temperature . It should be stored at a temperature between 28 C .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Dehydrochlorination Reactions : N,N-Bis(silatranylmethyl)methylamine reacts with chloroform, leading to the formation of amine hydrochloride and dichlorocarbene. This process is significant in the cyclopropanation reaction and insertion into the Si-H bond, indicating the potential of (1-Cyclohexen-1-ylmethyl)amine hydrochloride in chemical synthesis and transformations (Lazareva & М. Lazarev, 2011).
- Synthesis of Cyclohexylamine Structures : A study detailed the synthesis of various cyclohexanamine structures, including piperidine-1-ylmethyl)cyclohexanamine, using the Mannich reaction mechanism. These synthesized structures were further analyzed through NMR, FT-IR, and mass spectroscopy, providing insights into the chemical properties and potential applications of these compounds (Taheri et al., 2012).
Catalysis and Polymerization
- Catalytic Hydroxylation : Diiron(III) complexes of tridentate 3N ligands were studied for their capability in the selective hydroxylation of alkanes. These complexes demonstrated efficient catalysis, showcasing the potential of using (1-Cyclohexen-1-ylmethyl)amine hydrochloride derivatives in catalytic processes (Sankaralingam & Palaniandavar, 2014).
- Polymerization of Methyl Methacrylate : Cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands, including derivatives of (1-Cyclohexen-1-ylmethyl)amine, were synthesized and applied in the polymerization of methyl methacrylate. The study observed that steric properties of the ligand architecture significantly influence the catalytic activity, offering a path to synthesize polymers using these complexes (Ahn et al., 2016).
Medicinal Chemistry and Drug Synthesis
- Anticancer Potential : Pd(II) and Pt(II) complexes containing benzimidazole ligands were synthesized, including those derived from (1-Cyclohexen-1-ylmethyl)amine. These complexes were studied for their cytotoxicity against various cancer cell lines, indicating the possible application in developing anticancer drugs (Ghani & Mansour, 2011).
Propriétés
IUPAC Name |
cyclohexen-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-7-4-2-1-3-5-7;/h4H,1-3,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPGOPRTFZOAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexen-1-ylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)
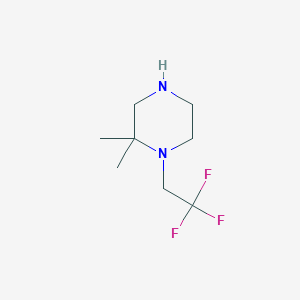
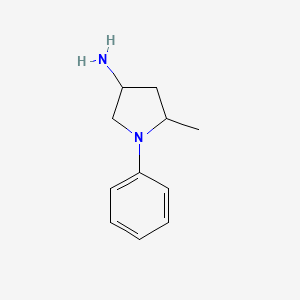
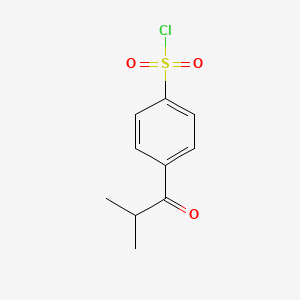
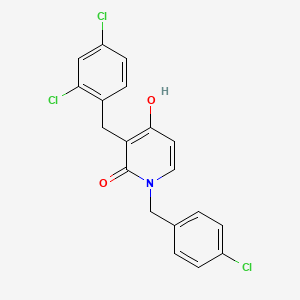
![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)
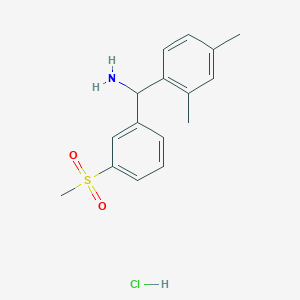
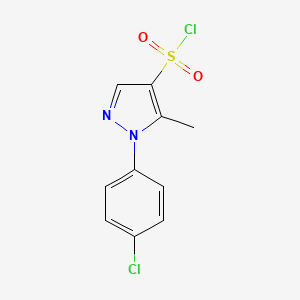
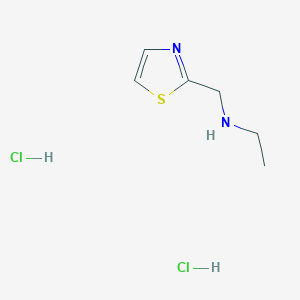
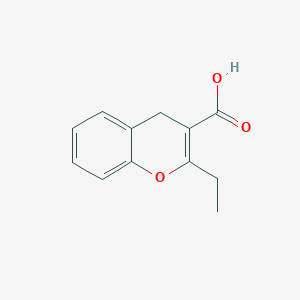
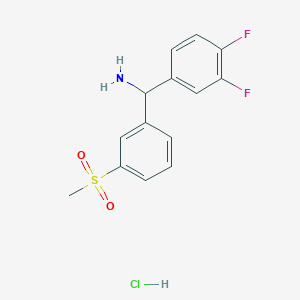
![2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1423345.png)
![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1423346.png)
